molecular formula C18H14O3 B14414876 3,4-Dihydrochrysene-2,3,4-triol CAS No. 84498-36-2

3,4-Dihydrochrysene-2,3,4-triol

Cat. No.: B14414876
CAS No.: 84498-36-2
M. Wt: 278.3 g/mol
InChI Key: PCURSCOSQFZBCP-UHFFFAOYSA-N
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Description

3,4-Dihydrochrysene-2,3,4-triol is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene backbone partially hydrogenated at the 3,4-positions and substituted with three hydroxyl (-OH) groups at positions 2, 3, and 4. Chrysene, a four-ring PAH, is structurally analogous to benz[a]anthracene but with fused benzene rings.

Properties

CAS No.

84498-36-2

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

3,4-dihydrochrysene-2,3,4-triol

InChI

InChI=1S/C18H14O3/c19-15-9-11-6-7-13-12-4-2-1-3-10(12)5-8-14(13)16(11)18(21)17(15)20/h1-9,17-21H

InChI Key

PCURSCOSQFZBCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(=C4)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrochrysene-2,3,4-triol typically involves the hydroxylation of chrysene derivatives. One common method is the catalytic hydrogenation of chrysene to form dihydrochrysene, followed by hydroxylation using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods

Industrial production of 3,4-Dihydrochrysene-2,3,4-triol may involve large-scale catalytic processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrochrysene-2,3,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dihydrochrysene-2,3,4-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydrochrysene-2,3,4-triol involves its interaction with cellular components. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially leading to mutagenic effects. The compound may also undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutations and carcinogenesis .

Comparison with Similar Compounds

Key Compounds for Comparison:

Benz[a]anthracene-2,3,4-triol, 3,4-dihydro

  • Structure : A three-ring PAH with partial hydrogenation at positions 3,4 and hydroxyl groups at 2,3,4.
  • Properties : Reduced aromaticity compared to fully conjugated PAHs, increasing solubility in polar solvents. The hydroxyl groups may confer antioxidant or pro-oxidant activity.

1,2,3-Chrysenetriol, 1,2-dihydro

  • Structure : Chrysene backbone with hydrogenation at positions 1,2 and hydroxyls at 1,2,3.
  • Properties : Positional isomerism affects electronic distribution and intermolecular interactions. Likely less stable than 3,4-dihydro analogs due to steric strain.

Heptane-2,3,4-triol

  • Structure : Aliphatic triol with hydroxyls on adjacent carbons.
  • Properties : High water solubility due to lack of aromaticity; used as a humectant or synthetic intermediate. Demonstrates how aliphatic vs. aromatic backbones dictate physicochemical behavior.

Grifolin (5,7,11-Tridecatriene-3,4-diol, 3,8,12-trimethyl)

  • Structure : Linear terpene-derived diol with conjugated triene system.
  • Properties : Exhibits antifungal and antitumor activity. The conjugated double bonds and methyl groups enhance lipid solubility, contrasting with PAH-based triols.

Table 1: Comparative Data

Compound Molecular Weight (g/mol) Functional Groups Solubility Key Applications/Findings
3,4-Dihydrochrysene-2,3,4-triol ~268 (estimated)* 3 -OH, dihydro-PAH Low (polar org. solvents) Potential metabolic intermediate in PAH degradation
Benz[a]anthracene-2,3,4-triol, 3,4-dihydro ~284 (estimated)* 3 -OH, dihydro-PAH Moderate (DMSO) Studied for oxidative stress modulation
Heptane-2,3,4-triol 134.17 3 -OH (aliphatic) High (water) Industrial solvent, biochemical research
Grifolin 252.21 2 -OH, conjugated triene High (lipids) Antifungal, anticancer agent

*Estimated based on PAH backbone and functional groups.

Key Findings:

  • Aromaticity vs. Reactivity : Fully aromatic PAHs (e.g., chrysene) are prone to electrophilic substitution, while dihydro-PAH triols undergo oxidation or conjugation reactions due to residual unsaturation.
  • Solubility Trends : Aliphatic triols (e.g., heptane-2,3,4-triol) exhibit higher aqueous solubility than PAH-based triols, which prefer organic solvents.
  • Biological Activity : Grifolin’s bioactivity stems from its terpene backbone, whereas PAH triols may interact with cellular receptors or DNA via π-π stacking.

Stability and Toxicity Considerations

  • Stability : Dihydro-PAH triols are less thermally stable than fully aromatic analogs due to strain in the hydrogenated ring. Hydroxyl groups may also promote autoxidation under light or heat.
  • Toxicity: PAH derivatives are often mutagenic or carcinogenic, but dihydro modifications and hydroxylation can detoxify metabolites. For example, dihydrodiols of benz[a]pyrene are less genotoxic than their epoxide counterparts.

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